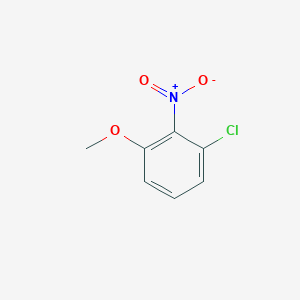

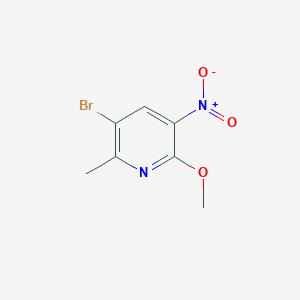

1-氯-3-甲氧基-2-硝基苯

描述

1-Chloro-3-methoxy-2-nitrobenzene is a compound that is not directly mentioned in the provided papers, but its structure and properties can be inferred from similar compounds discussed in the research. It is an aromatic compound that contains a chloro, a methoxy, and a nitro group attached to a benzene ring. The presence of these substituents suggests that it would exhibit interesting chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of chloro-nitrobenzene derivatives can be complex due to the presence of multiple reactive groups. For instance, the synthesis of 1,2-Dichloro-4-nitrobenzene was achieved by chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as a chlorinating reagent, with a high yield of 91.8% under optimized conditions . This suggests that similar conditions could potentially be used for the synthesis of 1-Chloro-3-methoxy-2-nitrobenzene, with the methoxy group likely directing the nitration to the meta position.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Chloro-3-methoxy-2-nitrobenzene has been determined using X-ray analysis. For example, the structure of 3-chloro-ONN-4′-methylazoxybenzene was determined in this manner . This technique could be used to determine the precise molecular geometry of 1-Chloro-3-methoxy-2-nitrobenzene, which would be crucial for understanding its reactivity and properties.

Chemical Reactions Analysis

The chemical reactivity of chloro-nitrobenzene derivatives is quite varied. For example, 3-chloro-NNO-4′-methylazoxybenzene was treated with CrO3 in acetic acid to yield a product in good yield . In another study, the electrochemical reduction of 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes in DMF was explored, leading to products like 1-nitro-2-vinylbenzene and 1H-indole . These studies indicate that 1-Chloro-3-methoxy-2-nitrobenzene could also undergo interesting transformations under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitrobenzene derivatives are influenced by their substituents. For instance, the solvate structure of 3,4-dichloro-1-nitrobenzene with aniline forms ribbons linked together via hydrogen bonds into a two-dimensional sheet . This suggests that 1-Chloro-3-methoxy-2-nitrobenzene could also form specific intermolecular interactions due to its functional groups, which would affect its melting point, solubility, and other physical properties.

科学研究应用

4-甲氧基苯酚的合成:合成 4-甲氧基-1-硝基苯(生产 4-甲氧基苯酚的中间体)的方法包括取代 4-氯-1-硝基苯并使用 Na2S 还原它。此过程可实现 80% 以上的产率 (Jian, 2000).

生物场能量处理的 1-氯-3-硝基苯中的同位素丰度:对用于生产精细化学品的 1-氯-3-硝基苯的研究表明,生物场能量处理改变了其同位素丰度比。这可能会影响其物理化学和热学性质,从而可能影响其在工业化学合成中的使用 (Trivedi et al., 2016).

与乙醇酸钠和甘油酸钠的相互作用:研究表明,用乙醇酸钠和甘油酸钠处理 1-氯-2-氰基-4-硝基苯和 1-氯-4-硝基苯可以分别用 OCH2CH2OH 和 OCH2CHOHCH2OH 基团取代氯原子 (Blanksma & Fohr, 2010).

钌催化的硝基芳烃还原:带有氯、甲基或甲氧基取代基的硝基芳烃可以使用甲酸和钌催化剂还原为氨基芳烃。此方法提供了高产率和选择性 (Watanabe et al., 1984).

大气反应性研究:对愈创木酚等甲氧基苯酚的大气反应性的研究表明,硝基愈创木酚异构体是主要的氧化产物。这对于理解生物质燃烧排放具有重要意义 (Lauraguais et al., 2014).

嗜酸假单胞菌的生物降解:假单胞菌的细菌菌株可以利用 1-氯-4-硝基苯作为唯一的碳、氮和能源,展示了微生物降解该化合物的潜力 (Shah, 2014).

甲氧基苯衍生物的结构研究:研究报告了各种甲氧基苯的结构,包括 1,2-二甲氧基-4-硝基苯,它们以不同的排列方式连接形成氢键二聚体 (Fun et al., 1997).

氯硝基苯的体外肾毒性:对氯硝基苯(包括 1-氯-3-硝基苯)的研究已显示出体外肾毒性作用,这与了解这些化合物的毒性特征相关 (Hong et al., 2002).

作用机制

Target of Action

The primary target of 1-Chloro-3-methoxy-2-nitrobenzene is the benzene ring, a common structure in organic chemistry . The benzene ring contains six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and resistant to reactions .

Mode of Action

1-Chloro-3-methoxy-2-nitrobenzene interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by 1-Chloro-3-methoxy-2-nitrobenzene are those involving benzene derivatives . The compound can bond to a nucleophile to give a substitution or addition product . It can also transfer a proton to a base, giving a double bond product .

Result of Action

The result of the action of 1-Chloro-3-methoxy-2-nitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of various benzene derivatives, depending on the specific electrophile involved in the reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-3-methoxy-2-nitrobenzene. For instance, the compound is combustible and can form explosive mixtures in air . It also gives off irritating or toxic fumes in a fire . Therefore, it’s crucial to handle and store the compound properly to ensure its stability and prevent adverse reactions .

安全和危害

属性

IUPAC Name |

1-chloro-3-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDFFRYBIFYDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283073 | |

| Record name | 1-chloro-3-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5472-99-1 | |

| Record name | 5472-99-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-3-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

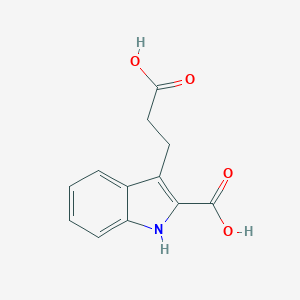

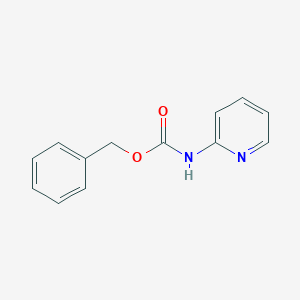

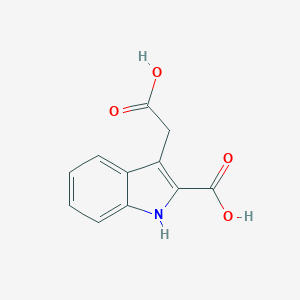

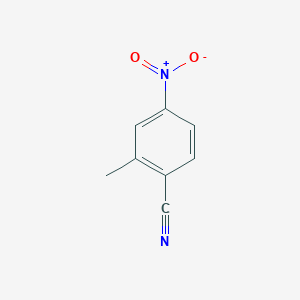

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182985.png)

![2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione](/img/structure/B182987.png)

![5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B182991.png)